

# Ethyl 1-phenylcyclopropanecarboxylate IUPAC name

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## Compound of Interest

Compound Name: Ethyl 1-phenylcyclopropanecarboxylate

Cat. No.: B1338785

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An In-depth Technical Guide to **Ethyl 1-phenylcyclopropanecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 1-phenylcyclopropanecarboxylate** is a substituted cyclopropane derivative featuring a phenyl group and an ethyl ester attached to the same carbon of the cyclopropane ring. The strained three-membered ring provides a rigid framework that is of significant interest in medicinal chemistry and drug design. Molecules incorporating the 1-phenylcyclopropane scaffold have demonstrated a range of biological activities, making this core a valuable building block for the synthesis of novel therapeutic agents.<sup>[1][2]</sup> Its unique conformational and electronic properties make it an attractive subunit for creating biologically active compounds.<sup>[1][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.

## Chemical Properties and Data

A summary of the key identifiers and physicochemical properties for **Ethyl 1-phenylcyclopropanecarboxylate** is presented below.

Property	Value	Reference
IUPAC Name	Ethyl 1-phenylcyclopropane-1-carboxylate	[4]
Synonyms	1-(Ethoxycarbonyl)-1-phenylcyclopropane; Ethyl 1-phenylcyclopropanecarboxylate; Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester	[4]
CAS Number	87328-17-4	[4]
Molecular Formula	C12H14O2	[4]
Molecular Weight	190.0 g/mol	[4]

## Experimental Protocols: Synthesis

A common and effective method for the synthesis of ethyl esters of phenyl-substituted cyclopropanecarboxylic acids involves the reaction of carboethoxycarbene with the corresponding styrenes.[5] The following protocol is a general method adapted from the literature.[5]

## Thermocatalytic Decomposition of Ethyl Diazoacetate

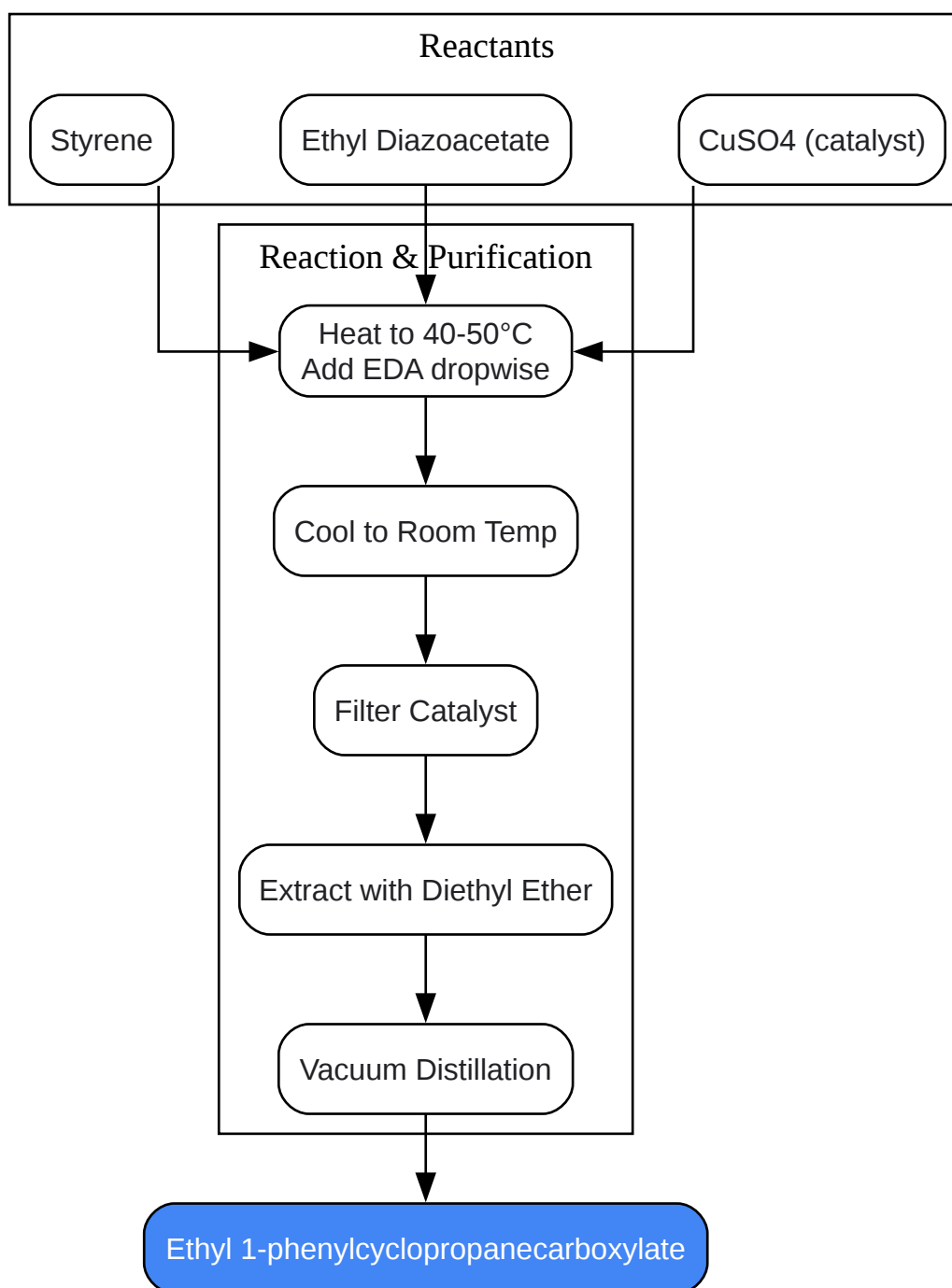
This procedure outlines the synthesis via the reaction of a styrene with ethyl diazoacetate in the presence of a copper sulfate catalyst.[5]

Materials:

- Styrene or a p-phenyl substituted styrene
- Ethyl diazoacetate
- Anhydrous copper sulfate (catalyst)
- Diethyl ether

Procedure:

- A mixture of 0.6 mol of the styrene derivative and 0.2 g of anhydrous copper sulfate is heated to a temperature of 40-50°C in a reaction vessel equipped with a stirrer.[5]
- Ethyl diazoacetate (0.5 mol) is added dropwise to the heated mixture at a rate of 10-12 g/h. [5]
- Upon completion of the addition and the cessation of nitrogen gas evolution, the reaction mixture is allowed to cool to room temperature.[5]
- The copper sulfate catalyst is removed by filtration.[5]
- The filtrate is then extracted multiple times with diethyl ether.[5]
- The combined ethereal extracts are subjected to distillation to first remove the excess styrene, followed by vacuum distillation to isolate the final product, **Ethyl 1-phenylcyclopropanecarboxylate**. [5]



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**Caption:** Synthesis workflow for **Ethyl 1-phenylcyclopropanecarboxylate**.

## Applications in Drug Development

The 1-phenylcyclopropane carboxamide moiety is a key structural feature in various biologically active compounds.[1][2] Its rigid nature is advantageous for designing molecules with specific

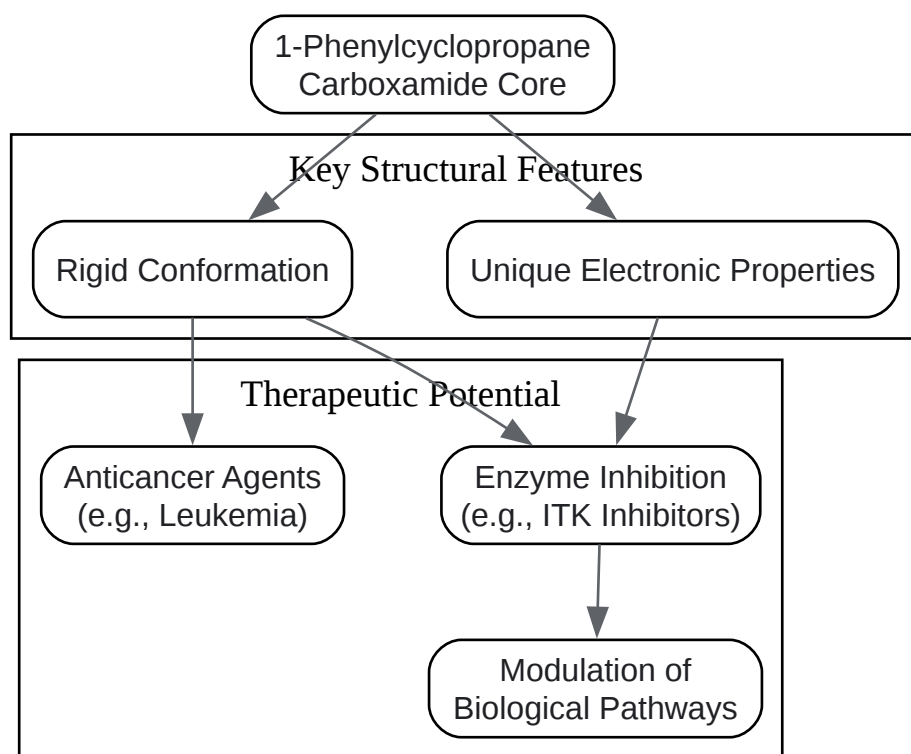
conformations to interact with biological targets.[1]

## Anticancer and Antiproliferative Activity

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their potential as anticancer agents.[1] Certain compounds have shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937).[1]

## Enzyme Inhibition

Recent research has focused on designing derivatives as inhibitors for specific enzymes implicated in disease. One such target is the Inducible T-cell Kinase (ITK), which plays a role in T-cell mediated diseases.[2] Novel compounds incorporating the 1-phenylcyclopropane core have been synthesized and show promise as ITK inhibitors.[2]

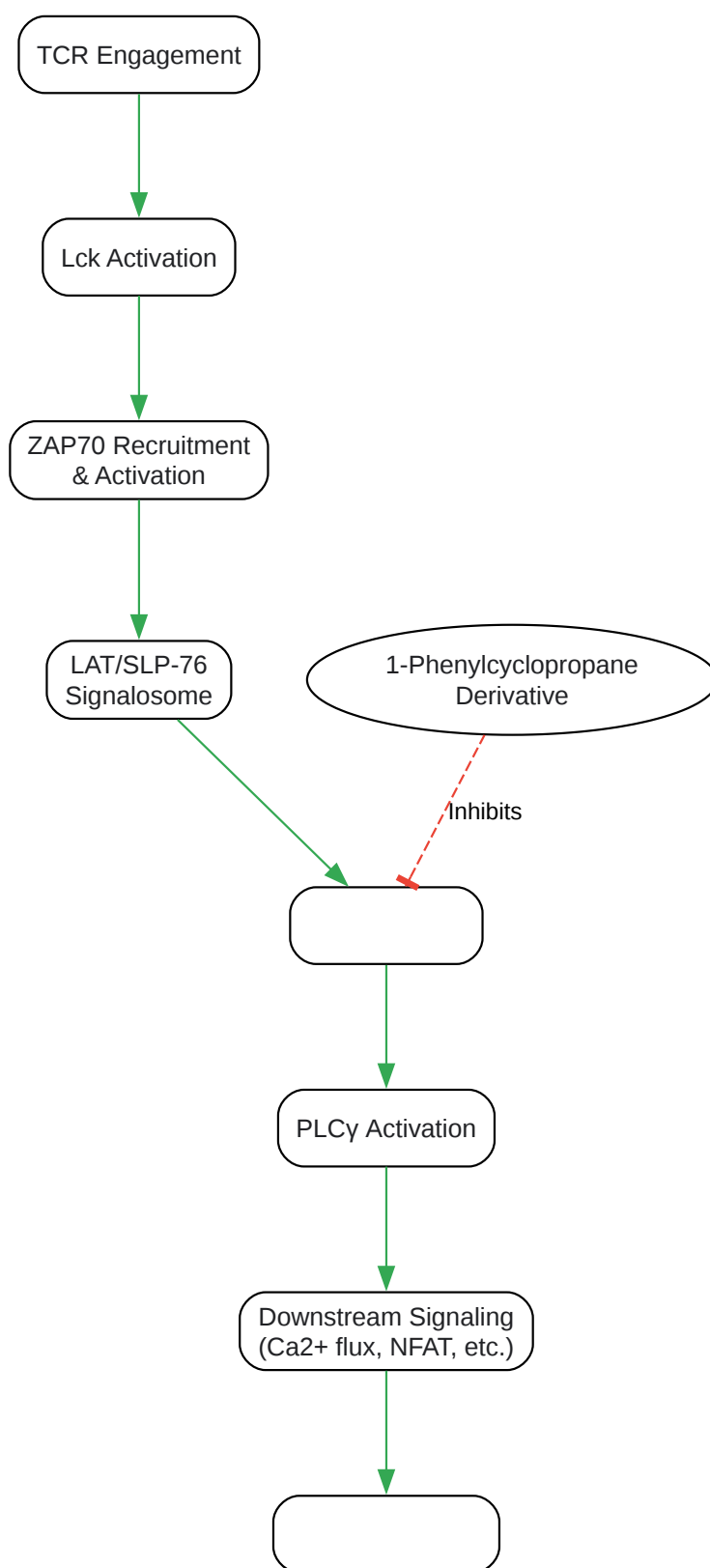


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**Caption:** Logical relationship of the core structure to its applications.

## Potential Signaling Pathway Involvement: ITK Inhibition

As mentioned, derivatives of **Ethyl 1-phenylcyclopropanecarboxylate** are being explored as ITK inhibitors. The ITK signaling pathway is crucial for T-cell activation. Upon T-cell receptor (TCR) engagement, a series of phosphorylation events leads to the activation of Phospholipase C-gamma (PLCy), which in turn triggers downstream signaling cascades essential for T-cell function. ITK plays a key role in this process by phosphorylating and activating PLCy. Inhibition of ITK can therefore modulate T-cell responses, which is a therapeutic strategy for autoimmune diseases and certain cancers.



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**Caption:** Simplified ITK signaling pathway and point of inhibition.

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